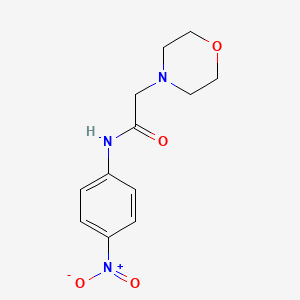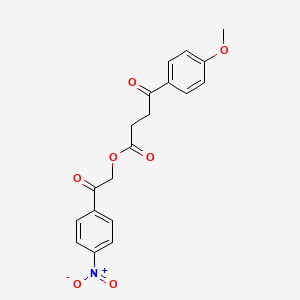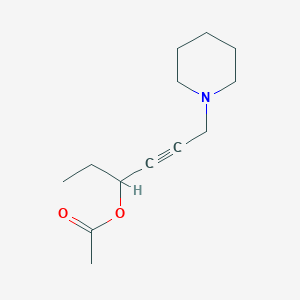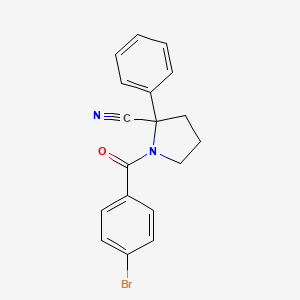![molecular formula C17H11NO5 B4886426 2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B4886426.png)
2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid, also known as N-(5-hydroxy-2-naphthoyl)-anthranilic acid (HNA), is a small molecule that has been extensively studied for its potential therapeutic applications. HNA is a derivative of 2-naphthoic acid and is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of HNA is not fully understood, but it is believed to exert its biological effects through multiple pathways. HNA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in inflammation and oxidative stress. HNA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
HNA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress. HNA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties. In addition, HNA has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HNA has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. HNA has been extensively studied, and its biological activities are well characterized. However, there are some limitations to using HNA in lab experiments. HNA has low solubility in water, which can limit its applicability in certain assays. In addition, HNA has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
For the study of HNA include the development of HNA derivatives with improved solubility and bioavailability, investigation of the potential use of HNA in combination with other drugs, and the elucidation of its exact mechanism of action.
Métodos De Síntesis
HNA can be synthesized through a multi-step process involving the condensation of 2-naphthoic acid with anthranilic acid, followed by cyclization and oxidation. The synthesis of HNA has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
HNA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. HNA has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(5-hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-13-7-3-5-10-15(13)14(20)8-12(16(10)21)18-11-6-2-1-4-9(11)17(22)23/h1-8,18-19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKCQRHMNIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)C3=C(C2=O)C=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4886352.png)

![2-iodo-6-methoxy-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]phenol](/img/structure/B4886355.png)



![4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)


![N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4886410.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methyl-4-imidazolidinone](/img/structure/B4886434.png)
